(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
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Overview
Description
(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method for synthesizing (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one involves the reductive amination of a suitable bicyclic ketone precursor with benzylamine. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
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Intramolecular Cyclization: : Another approach involves the intramolecular cyclization of a linear precursor containing both amine and ketone functionalities. This method often requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the aforementioned synthetic routes. Optimizations may include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The ketone group in (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one can undergo oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃), sulfonating agents (e.g., SO₃)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated benzyl derivatives
Scientific Research Applications
Chemistry
In organic synthesis, (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one serves as a valuable intermediate for constructing complex molecules. Its rigid structure and functional groups make it a versatile building block for synthesizing natural products and pharmaceuticals.
Biology
This compound has potential applications in the development of biologically active molecules. Its structural features are conducive to binding interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, catalysts, and other advanced materials.
Mechanism of Action
The mechanism of action of (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bicyclic structure and functional groups facilitate binding interactions, potentially modulating the activity of these targets and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-9-Azabicyclo[3.3.1]nonan-3-one: Lacks the benzyl group, resulting in different reactivity and applications.
(1R,5S)-9-Cyclooctyl-9-azabicyclo[3.3.1]nonan-3-one:
Uniqueness
(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is unique due to the presence of the benzyl group, which enhances its reactivity and potential for functionalization. This structural feature distinguishes it from other bicyclic compounds and expands its utility in various scientific and industrial applications.
Properties
IUPAC Name |
(1S,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2/t13-,14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEFCNSLJKPSEA-OKILXGFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)C[C@H](C1)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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